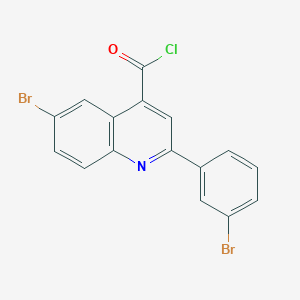

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Br2ClNO. It has a molecular weight of 425.51 . This compound is used for proteomics research .

Molecular Structure Analysis

The InChI code for “6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride” is 1S/C16H8Br2ClNO/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride” has a molecular weight of 425.51 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用

Drug Design and Medicinal Chemistry

Quinoline derivatives, like 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride, are recognized for their broad spectrum of bioactivity, making them a core template in drug design . They are used to develop new drugs with potential therapeutic effects against various diseases due to their structural versatility and biological relevance.

Synthesis of Functionalized Quinoline Motifs

Functionalized quinoline motifs are synthesized using derivatives like 6-Bromo-quinoline as key intermediates . These motifs are essential in medicinal chemistry research, providing a foundation for future drug development with enhanced efficacy.

Biological Activity Studies

Derivatives of quinoline are studied for their biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor properties . This makes them valuable in the development of treatments and understanding the mechanisms of action in various biological systems.

Neurotoxicity Research

Studies on neurotoxic potentials of quinoline derivatives are conducted to understand their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are crucial for nerve pulse transmission and oxidative stress assessment, respectively .

Organic Synthesis

In organic synthesis, 6-Bromo-quinoline derivatives serve as intermediates for the preparation of complex organic compounds. Their reactivity with various agents allows for the creation of a wide range of substances with different properties and applications .

作用機序

Target of Action

The primary targets of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride are currently unknown . This compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Brominated compounds often act as electrophiles, reacting with nucleophilic sites on biomolecules . This can lead to changes in the structure and function of these biomolecules, potentially altering cellular processes.

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, such as the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The molecular and cellular effects of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride’s action are currently unknown

特性

IUPAC Name |

6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2ClNO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPFANCHOCEWSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1372312.png)

![N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide](/img/structure/B1372313.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)

![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)